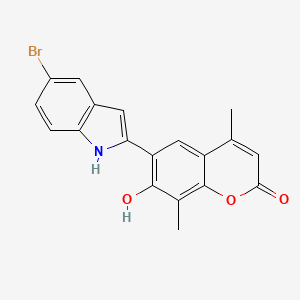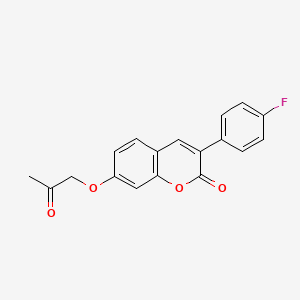![molecular formula C19H17BrN2O3 B11150125 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B11150125.png)
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-ブロモフェノキシ)-1H-ピラゾール-3-イル]-5-[(2-メチルプロプ-2-エン-1-イル)オキシ]フェノールは、ブロモフェノキシ基で置換されたピラゾール環と、メチルプロプ-2-エン-1-イル基で置換されたフェノール環を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-[4-(2-ブロモフェノキシ)-1H-ピラゾール-3-イル]-5-[(2-メチルプロプ-2-エン-1-イル)オキシ]フェノールの合成は、一般的に市販の前駆体から始めて、複数のステップを必要とします。一般的な合成経路には、以下が含まれる場合があります。
ピラゾール環の形成: これは、ヒドラジンと適切な1,3-ジケトンの反応によって達成できます。
ブロモフェノキシ基の導入: このステップは、ピラゾール環とのブロモフェノール誘導体の求核置換反応を含みます。
メチルプロプ-2-エン-1-イル基の結合: これは、適切なアルキル化剤を用いたエーテル化反応によって行うことができます。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、触媒の使用、反応条件(温度、圧力、pH)の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
2-[4-(2-ブロモフェノキシ)-1H-ピラゾール-3-イル]-5-[(2-メチルプロプ-2-エン-1-イル)オキシ]フェノールは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: フェノール基は、キノンを形成するために酸化することができます。
還元: ブロモフェノキシ基は、フェノキシ誘導体を形成するために還元することができます。
置換: 臭素原子は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を使用した水素ガスなどの試薬。
置換: 塩基性条件下でのアミン、チオール、またはアルコキシドなどの求核剤。
主な生成物
酸化: キノン誘導体。
還元: フェノキシ誘導体。
置換: 使用される求核剤に応じて、さまざまな置換ピラゾール誘導体。
4. 科学研究への応用
2-[4-(2-ブロモフェノキシ)-1H-ピラゾール-3-イル]-5-[(2-メチルプロプ-2-エン-1-イル)オキシ]フェノールは、いくつかの科学研究への応用があります。
化学: より複雑な分子の調製のための有機合成における構成ブロックとして使用されます。
生物学: そのユニークな構造的特徴により、生化学的アッセイにおけるプローブとして潜在的に使用されます。
医学: 抗炎症作用や抗癌作用など、その潜在的な薬理学的特性について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol derivative with the pyrazole ring.
Attachment of the methylprop-2-en-1-yl group: This can be done through an etherification reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2-[4-(2-ブロモフェノキシ)-1H-ピラゾール-3-イル]-5-[(2-メチルプロプ-2-エン-1-イル)オキシ]フェノールの作用機序はその特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。ブロモフェノキシ基とピラゾール基は、生物学的巨大分子と水素結合、疎水性相互作用、π-πスタッキングを行うことができ、その機能とシグナル伝達経路に影響を与えます。
6. 類似の化合物との比較
類似の化合物
2-[4-(2-クロロフェノキシ)-1H-ピラゾール-3-イル]-5-[(2-メチルプロプ-2-エン-1-イル)オキシ]フェノール: 構造は似ていますが、臭素原子ではなく塩素原子があります。
2-[4-(2-フルオロフェノキシ)-1H-ピラゾール-3-イル]-5-[(2-メチルプロプ-2-エン-1-イル)オキシ]フェノール: 構造は似ていますが、臭素原子ではなくフッ素原子があります。
2-[4-(2-ヨードフェノキシ)-1H-ピラゾール-3-イル]-5-[(2-メチルプロプ-2-エン-1-イル)オキシ]フェノール: 構造は似ていますが、臭素原子ではなくヨウ素原子があります。
独自性
2-[4-(2-ブロモフェノキシ)-1H-ピラゾール-3-イル]-5-[(2-メチルプロプ-2-エン-1-イル)オキシ]フェノールの独自性は、臭素原子の存在にあります。臭素原子は、他の分子との反応性や相互作用に影響を与える可能性があります。臭素は、塩素、フッ素、またはヨウ素よりも大きく、分極しやすい。そのため、化合物の物理的および化学的特性(溶解度、沸点、生物活性など)に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
2-[4-(2-chlorophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol: Similar structure but with a chlorine atom instead of bromine.
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol: Similar structure but with a fluorine atom instead of bromine.
2-[4-(2-iodophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s physical and chemical properties, such as solubility, boiling point, and biological activity.
特性
分子式 |
C19H17BrN2O3 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
InChI |
InChI=1S/C19H17BrN2O3/c1-12(2)11-24-13-7-8-14(16(23)9-13)19-18(10-21-22-19)25-17-6-4-3-5-15(17)20/h3-10,23H,1,11H2,2H3,(H,21,22) |
InChIキー |
OMACFJXGRCXFGA-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11150042.png)
![7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150056.png)
![1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B11150064.png)
![4-(Ethylsulfanyl)-2-(3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)butanoic acid](/img/structure/B11150065.png)

![3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11150074.png)

![N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline](/img/structure/B11150079.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2S)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B11150080.png)

![3-benzyl-4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11150101.png)
![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine](/img/structure/B11150109.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11150111.png)
![N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11150127.png)
